Head‑to‑Head Anti‑HIV‑1 Potency: (-)-12-Fluorocalanolide B vs. (-)-Calanolide B in the NCI Primary Screen
In the NCI XTT‑based anti‑HIV‑1 assay using CEM‑SS cells infected with the RF strain, (-)-12-fluorocalanolide B (compound 12) exhibited a 3‑fold higher EC₅₀ (0.6 µM) and a reduced therapeutic index (TI ≈ 10) relative to the parent (-)-calanolide B (compound 2; EC₅₀ 0.2 µM, TI ≈ 31) [1]. This direct comparison demonstrates that fluorination at C‑12 diminishes antiviral potency and widens the cytotoxicity margin in a quantifiable manner.
| Evidence Dimension | Anti‑HIV‑1 EC₅₀ (50% effective concentration) |
|---|---|
| Target Compound Data | EC₅₀ ≈ 0.6 µM |
| Comparator Or Baseline | (-)-Calanolide B (EC₅₀ ≈ 0.2 µM) |
| Quantified Difference | ≈ 3‑fold higher EC₅₀ |
| Conditions | XTT cell viability assay; CEM‑SS human lymphoblastoid cells; HIV‑1 RF strain; quadruplicate determinations. |
Why This Matters
A 3‑fold shift in EC₅₀ defines the tolerable electronegativity penalty at C‑12 and directly informs lead optimization campaigns where metabolic stability is targeted without complete loss of antiviral activity.
- [1] Galinis DL, Fuller RW, McKee TC, Cardellina JH II, Gulakowski RJ, McMahon JB, Boyd MR. Structure‑Activity Modifications of the HIV‑1 Inhibitors (+)-Calanolide A and (-)-Calanolide B. J Med Chem. 1996;39(22):4507‑4510. View Source
